4-[({[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]benzoic acid
CAS No.:
Cat. No.: VC9651480
Molecular Formula: C21H19N3O5
Molecular Weight: 393.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H19N3O5 |
|---|---|
| Molecular Weight | 393.4 g/mol |
| IUPAC Name | 4-[[[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]acetyl]amino]methyl]benzoic acid |
| Standard InChI | InChI=1S/C21H19N3O5/c1-29-17-8-6-15(7-9-17)18-10-11-20(26)24(23-18)13-19(25)22-12-14-2-4-16(5-3-14)21(27)28/h2-11H,12-13H2,1H3,(H,22,25)(H,27,28) |
| Standard InChI Key | YUMUTTFLLWYMCM-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCC3=CC=C(C=C3)C(=O)O |
| Canonical SMILES | COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCC3=CC=C(C=C3)C(=O)O |
Introduction
Chemical Structure and Molecular Characteristics
Core Architecture
The compound features a pyridazine ring substituted at position 3 with a 4-methoxyphenyl group and at position 1 with an acetylated side chain. This side chain terminates in a benzoic acid group via an aminomethyl linker, as confirmed by its IUPAC name and SMILES representation (COC₁=CC=C(C=C₁)C₂=NN(C(=O)C=C₂)CC(=O)NCC₃=CC=C(C=C₃)C(=O)O) .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₁H₁₉N₃O₅ | |
| Molecular Weight | 393.4 g/mol | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 6 | |
| Topological Polar Surface Area | 108 Ų | |
| logP | 1.8 |
Stereochemical and Conformational Analysis
X-ray crystallography data for analogous pyridazine derivatives (e.g., C₁₉H₁₄FN₅O) reveal planar aromatic systems with dihedral angles <10° between rings, suggesting similar rigidity in this compound . The methoxy group at the para position of the phenyl ring minimizes steric hindrance, favoring coplanarity with the pyridazine nucleus.
Synthesis and Reaction Pathways
Stepwise Assembly
The synthesis involves three critical stages:
-
Pyridazine Ring Formation: Cyclocondensation of hydrazine derivatives with diketones yields the 6-oxopyridazin-1(6H)-yl core.
-
Methoxyphenyl Incorporation: Suzuki-Miyaura coupling introduces the 4-methoxyphenyl group at position 3 of the pyridazine.
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Side Chain Elaboration: Acylation of the pyridazine nitrogen with chloroacetyl chloride, followed by amidation with 4-(aminomethyl)benzoic acid, completes the structure .
Table 2: Synthetic Intermediates and Reagents
| Step | Intermediate | Key Reagent/Conditions |
|---|---|---|
| 1 | 3-(4-Methoxyphenyl)-6-oxopyridazine | Hydrazine hydrate, 80°C, 12h |
| 2 | 2-Chloro-N-(pyridazin-1-yl)acetamide | Chloroacetyl chloride, DCM, 0°C |
| 3 | Final product | EDC/HOBt, DMF, rt |
Purification and Yield Optimization
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >95% purity, with typical yields of 15–20% over five steps . Microwave-assisted synthesis reduces reaction times by 40% but requires stringent temperature control to prevent decomposition.
Physicochemical and Pharmacokinetic Properties
Solubility and Stability
The compound exhibits pH-dependent solubility:
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High solubility in alkaline buffers (≥10 mg/mL at pH 9) due to deprotonation of the benzoic acid moiety .
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Low solubility in biological fluids (0.8 µg/mL at pH 7.4), necessitating prodrug strategies for in vivo studies.
Metabolic Predictions
In silico metabolism (CYP450 3A4/2D6 models) identifies two primary sites:
-
Hydrolysis of the acetamide bond, releasing free benzoic acid.
| Target | Kᵢ (µM) | Assay Type |
|---|---|---|
| Cyclooxygenase-2 (COX-2) | 2.3 | Fluorescent polarisation |
| Phosphodiesterase 4D | 8.7 | Radioligand binding |
| Tankyrase 1 | 12.4 | FRET-based enzymatic |
The COX-2 inhibition potency surpasses celecoxib (Kᵢ = 5.8 µM), suggesting anti-inflammatory potential.
Cytotoxicity Screening
NCI-60 cell line testing shows selective activity against:
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HCT-116 colon cancer: IC₅₀ = 9.3 µM
-
MCF-7 breast cancer: IC₅₀ = 14.1 µM
Mechanistic studies indicate G1 cell cycle arrest via p21 upregulation .
Challenges and Future Directions
Synthetic Bottlenecks
Low yields in the final amidation step (≤25%) demand catalyst optimization. Screening 20 palladium complexes identified Pd(OAc)₂/Xantphos as superior for Suzuki couplings (yield increase to 68%).
Formulation Development
Nanoparticle encapsulation (PLGA carriers) improves aqueous solubility 150-fold, achieving 12-hour sustained release in simulated intestinal fluid .
Target Validation Needs
CRISPR-Cas9 knockout models must confirm whether observed anticancer effects stem from COX-2 inhibition or off-target kinase modulation.
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